![molecular formula C23H22N4O3 B343751 6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343751.png)
6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a ring assembly and a pyranopyrazole.
Scientific Research Applications
Corrosion Inhibition
6-Amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives have been explored for their corrosion inhibition properties. A study by Yadav et al. (2016) found that similar pyranopyrazole derivatives exhibited significant inhibition efficiency for mild steel corrosion in HCl solution. Their research indicated that these compounds act as mixed-type inhibitors and adhere to the mild steel surface, following the Langmuir adsorption isotherm (Yadav, Gope, Kumari, & Yadav, 2016).
Antiviral Applications
Shamroukh et al. (2007) synthesized novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from a precursor similar to 6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile for antiviral evaluation. These compounds showed potential against Herpes Simplex Virus type-1 (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Synthetic Organic Chemistry
Patel (2017) highlighted the role of compounds like 6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile in synthetic organic chemistry. These compounds serve as building blocks for developing various biologically important heterocyclic compounds, demonstrating their versatility in synthetic applications (Patel, 2017).
Heterocyclic Synthesis
Fadda et al. (2012) explored the use of similar enaminonitriles in the synthesis of various heterocyclic compounds, demonstrating the compound's reactivity and utility in creating diverse chemical structures (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012).
Antimicrobial and Antioxidant Activities
Ali et al. (2021) synthesized new derivatives containing the pyrano[2,3-c]pyrazole moiety, similar to the compound , which exhibited potent antibacterial, antifungal, and antioxidative properties. These derivatives also showed cytotoxic effects against various cancer cell lines, underscoring their potential in medical research (Ali, Assiri, El-Shaaer, Abdel‐kariem, Abdel-Monem, El-Edfawy, Hassanin, Shati, Alfaifi, & Elbehairi, 2021).
properties
Product Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
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Molecular Formula |
C23H22N4O3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H22N4O3/c1-13-5-7-15(8-6-13)27-23-20(14(2)26-27)21(18(12-24)22(25)30-23)17-11-16(28-3)9-10-19(17)29-4/h5-11,21H,25H2,1-4H3 |
InChI Key |
MSXJWRXYCOCVOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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